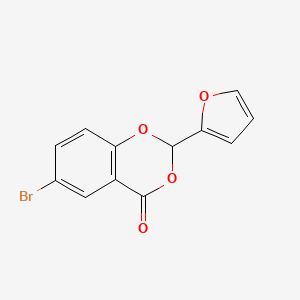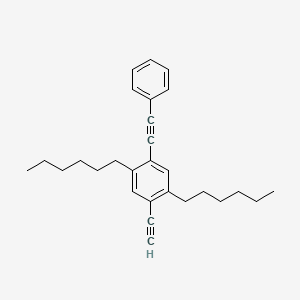![molecular formula C30H20N6O2 B14193365 6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) CAS No. 834881-07-1](/img/structure/B14193365.png)
6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene group flanked by two phenylimidazo[1,2-a]pyrazin-3(7H)-one moieties, making it a subject of interest for researchers in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one with 1,4-dibromobenzene under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyrazinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Wirkmechanismus
The mechanism of action of 6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The phenylimidazo[1,2-a]pyrazin-3(7H)-one moieties are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,6’-(1,4-Phenylene)bis(1,3,5-triazine-2,4-diamine)
- 4′,4′′′′-(1,4-Phenylene)bis(2,2′:6′,2′′-terpyridine)
- 2,2′-(1,4-Phenylene)bis(4,5-dihydrothiazole-4-carboxylic acid)
Uniqueness
6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) stands out due to its unique structural features, which confer specific electronic and steric properties. These properties make it particularly useful in the development of advanced materials and as a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
834881-07-1 |
|---|---|
Molekularformel |
C30H20N6O2 |
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
6-[4-(3-oxo-2-phenyl-7H-imidazo[1,2-a]pyrazin-6-yl)phenyl]-2-phenyl-7H-imidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C30H20N6O2/c37-29-27(21-7-3-1-4-8-21)33-25-15-31-23(17-35(25)29)19-11-13-20(14-12-19)24-18-36-26(16-32-24)34-28(30(36)38)22-9-5-2-6-10-22/h1-18,31-32H |
InChI-Schlüssel |
ZYONMUGQBSBKGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CNC(=CN3C2=O)C4=CC=C(C=C4)C5=CN6C(=CN5)N=C(C6=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





methanone](/img/structure/B14193307.png)
![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)


![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)
![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)




